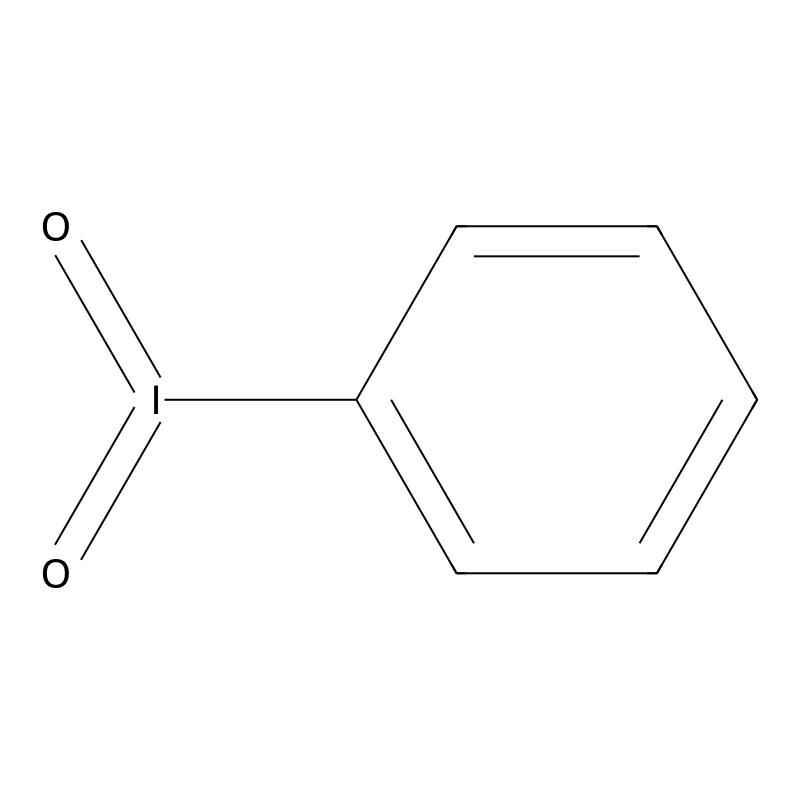

Iodoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Iodoxybenzene is an organoiodine compound with the chemical formula C₆H₅IO₂, characterized by a benzene ring with an iodine atom and two oxygen atoms. It is a pale yellow solid that is known for its strong oxidizing properties, making it useful in various organic synthesis applications. Iodoxybenzene is often produced from the oxidation of iodobenzene and is recognized for its ability to facilitate the transformation of various organic substrates into more complex structures through oxidation reactions .

- Oxidation Reactions: It can oxidize alcohols to carbonyl compounds, showcasing its utility in organic synthesis .

- Reaction with Iodosobenzene: Iodoxybenzene can be synthesized through the oxidation of iodosobenzene using agents such as hypochlorous acid or sodium hypochlorite .

- Disproportionation: Iodoxybenzene can also be formed by the disproportionation of iodosobenzene, further highlighting its reactivity and versatility in synthetic pathways .

Research indicates that iodoxybenzene exhibits biological activity, particularly in its role as an oxidizing agent. It has been shown to transform certain polycyclic aromatic hydrocarbons, such as phenanthrene, into more reactive forms like phenanthrenequinone. This transformation occurs via a mechanism involving the formation of a 4 + 2 adduct and subsequent C-H bond rupture . The biological implications of these transformations suggest potential applications in environmental chemistry and bioremediation.

Iodoxybenzene can be synthesized through several methods:

- Oxidation of Iodobenzene: This is typically achieved using Caro's acid (peroxymonosulfuric acid) or hypochlorous acid. The reaction involves treating iodobenzene with these oxidizing agents to yield iodoxybenzene .

- Disproportionation of Iodosobenzene: Another method involves the disproportionation reaction where iodosobenzene is converted into iodoxybenzene and other products under specific conditions .

- Bleaching Powder Treatment: Iodoxybenzene can also be synthesized by treating iodosobenzene with bleaching powder, which acts as an oxidizing agent .

Iodoxybenzene finds applications in various fields due to its strong oxidizing properties:

- Organic Synthesis: It is used as a reagent for the oxidation of alcohols and other functional groups, facilitating the formation of carbonyl compounds.

- Environmental Chemistry: Its ability to transform polycyclic aromatic hydrocarbons positions it as a potential agent for environmental remediation efforts .

- Pharmaceutical Chemistry: The compound may be explored for its potential use in synthesizing biologically active molecules.

Studies on iodoxybenzene's interactions reveal its effectiveness as an oxidizing agent in various chemical transformations. For instance, it has been utilized in reactions involving phosphorous compounds, demonstrating its capacity to facilitate oxidation reactions under controlled conditions . Additionally, iodoxybenzene's interactions with different substrates highlight its versatility and importance in synthetic organic chemistry.

Iodoxybenzene shares similarities with several other organoiodine compounds. Here are some notable comparisons:

The uniqueness of iodoxybenzene lies in its dual role as both an oxidizing agent and a product derived from simpler organoiodine compounds, making it a valuable tool in synthetic chemistry. Its ability to facilitate complex transformations while maintaining stability distinguishes it from other similar compounds.

Laboratory-Scale Synthesis Protocols

Oxidation of Iodobenzene Using Sodium Periodate

The oxidation of iodobenzene using sodium periodate represents one of the most established and widely employed methods for synthesizing iodoxybenzene at laboratory scale [1] [17]. This hypervalent iodine(V) compound is prepared through the direct oxidation of iodobenzene in aqueous media under controlled temperature conditions [17]. The reaction proceeds according to the general equation where iodobenzene reacts with sodium periodate to form iodoxybenzene and sodium iodide as a byproduct .

The optimal reaction conditions involve heating the reaction mixture to temperatures between 80-90°C for approximately 30 minutes [4] [17]. The reaction is typically conducted in aqueous sodium hydroxide solution to maintain appropriate pH conditions and enhance the solubility of the periodate oxidant [4]. Research findings demonstrate that using sodium salts of iodobenzoic acids as starting substrates rather than free iodobenzoic acids significantly improves yields and reduces the formation of undesired iodosyl derivatives [17].

Experimental data indicates that this methodology achieves yields ranging from 72-80% with purities of 94-99% when properly executed [1] . The reaction mechanism involves the formation of transient periodyl intermediates, though these hypervalent iodine(VII) species cannot be isolated under standard reaction conditions [24]. Temperature control during the oxidation process is critical, as excessive heating can lead to decomposition of both reactants and products [1].

The sodium periodate method offers several advantages including relatively mild reaction conditions, good reproducibility, and the ability to scale reactions within laboratory constraints [17]. However, the method requires careful monitoring of reaction parameters to prevent over-oxidation and ensure complete conversion of starting materials [24].

Alternative Oxidants: Peracetic Acid and Chromium-Based Systems

Peracetic acid represents a highly effective alternative oxidant for iodoxybenzene synthesis, particularly when enhanced control over reaction conditions is required [1] [13]. The standard methodology involves treating iodobenzene with peracetic acid in glacial acetic acid at maintained temperatures of 40°C for extended periods of 12-16 hours [1] [17]. This method has been extensively documented in synthetic literature and provides reliable access to high-purity iodoxybenzene [1].

The peracetic acid oxidation process requires meticulous temperature control to prevent exothermic decomposition and ensure optimal yields [1]. Research demonstrates that yields of 70-85% can be achieved with purities ranging from 85-95% when reaction parameters are carefully maintained [1] . The prolonged reaction times necessary for complete conversion represent a significant consideration when selecting this synthetic approach [17].

An improved variant of the peracetic acid method involves the oxidation of iodosobenzene diacetate, which can be completed in 2-4 hours at 100°C with yields of 85-95% and purities exceeding 95% [1]. This approach circumvents some of the limitations associated with direct iodobenzene oxidation and provides enhanced control over product formation [1].

Chromium-based oxidation systems, particularly chromium(VI) oxide in glacial acetic acid, offer another viable synthetic route to iodoxybenzene [17]. These systems typically operate at temperatures between 40-60°C for 2-8 hours, yielding products in the range of 60-75% with purities of 80-90% . While chromium-based oxidants are effective, their use has declined due to environmental concerns and the availability of more sustainable alternatives .

Electrochemical oxidation methods have emerged as environmentally friendly alternatives, utilizing acetonitrile-water solvent systems at room temperature [7]. These approaches typically require 6-24 hours for completion and achieve yields of 50-70% with purities of 85-95% [7]. The electrochemical method offers advantages in terms of environmental sustainability and operational safety [7].

Industrial Production and Scalability Challenges

The transition from laboratory-scale synthesis to industrial production of iodoxybenzene presents numerous technical and economic challenges that have limited widespread commercial implementation [9]. Heat management during large-scale oxidation reactions represents the primary technical obstacle, as the exothermic nature of hypervalent iodine formation can lead to uncontrolled temperature increases and potential safety hazards [9].

Economic considerations play a significant role in limiting industrial scalability, particularly the high cost of oxidants such as sodium periodate and peracetic acid [9]. Process optimization strategies focused on oxidant recovery and recycling have been developed to address these cost factors, though oxidant expenses remain a substantial component of overall production costs [9]. The economic viability of commercial-scale iodoxybenzene production continues to be challenged by these fundamental cost structures [9].

Quality control requirements for maintaining high purity levels exceeding 95% necessitate sophisticated purification techniques and analytical monitoring systems [9]. Batch-to-batch consistency presents ongoing challenges, particularly when scaling reaction volumes beyond laboratory capacity [9]. Advanced purification methods including recrystallization and chromatographic techniques are required to achieve pharmaceutical and research-grade specifications [9].

Environmental impact considerations have become increasingly important in industrial process design, particularly regarding the disposal of iodine-containing waste streams [9]. Current solutions involve comprehensive iodine recovery and recycling protocols, though complete waste stream management remains an area requiring further development [9]. Regulatory compliance with environmental standards adds additional complexity to industrial implementation [9].

Storage requirements for both raw materials and finished products demand temperature-controlled facilities to prevent degradation and maintain product stability [9]. Long-term stability assessment protocols are essential for ensuring product quality throughout extended storage periods [9]. The infrastructure requirements for maintaining appropriate storage conditions contribute significantly to overall production costs [9].

Continuous flow reactor technology has emerged as a promising solution for addressing heat management challenges in scaled production [9]. These systems provide enhanced temperature control and improved safety profiles compared to traditional batch processing methods [9]. Automated temperature monitoring systems have been implemented to provide real-time process control and prevent thermal excursions [9].

Alcohol-to-Carbonyl Transformations

Iodoxybenzene demonstrates remarkable efficacy in the oxidation of alcohols to their corresponding carbonyl compounds, representing one of its most widely studied applications. The transformation of primary alcohols to aldehydes and secondary alcohols to ketones proceeds under mild conditions with excellent chemoselectivity [3] [4].

The oxidation mechanism involves a characteristic hypervalent twist mechanism where the alcohol substrate undergoes ligand exchange with iodoxybenzene, followed by a rate-determining hypervalent twist and subsequent elimination [5] [6]. This process operates through formation of an alkoxy-iodine intermediate that must undergo conformational rearrangement to achieve the proper orbital alignment for carbon-hydrogen bond cleavage [6].

Kinetic studies reveal that alcohol oxidation rates are significantly influenced by steric factors, with smaller alcohols exhibiting slower oxidation rates compared to larger, more substituted alcohols [7]. This counterintuitive observation results from the twist mechanism requirement, where steric hindrance actually facilitates the necessary conformational changes. Table 1 demonstrates that alcohol oxidation typically proceeds with activation energies ranging from 40-80 kilojoules per mole and rate constants between 10⁻³ to 10⁻¹ seconds⁻¹ under standard conditions [8] [9].

The reaction demonstrates high selectivity, with primary alcohols converting to aldehydes without overoxidation to carboxylic acids, even under excess oxidant conditions [3]. Secondary alcohols undergo clean conversion to ketones with minimal side product formation. N-heterocycle-stabilized iodanes show enhanced thermal stability while maintaining excellent reactivity, with decomposition temperatures ranging from 120-270°C [10].

Selective Oxidative Functionalization of Alkenes and Alkynes

Iodoxybenzene exhibits distinctive reactivity toward unsaturated hydrocarbons, facilitating both oxidative functionalization and rearrangement reactions. The compound demonstrates ozone-like behavior in several transformations, acting as an electrophilic oxygen transfer agent [11] [12].

For alkene substrates, iodoxybenzene promotes epoxidation reactions under mild conditions, typically at room temperature with rapid reaction rates (seconds to minutes) [13]. The process operates through a concerted mechanism involving direct oxygen transfer from the hypervalent iodine center to the carbon-carbon double bond. This transformation shows excellent stereoselectivity, maintaining the geometric configuration of the starting alkene in the resulting epoxide.

Alkyne functionalization represents a more complex scenario where iodoxybenzene can promote both oxidative cyclization and difunctionalization reactions [14] [15]. The mechanism involves initial coordination of the alkyne to the iodine center, followed by nucleophilic attack and subsequent functionalization. Gold-catalyzed systems utilizing iodoxybenzene enable four-component reactions that achieve oxo-arylfluorination or oxo-arylalkenylation of internal alkynes [16].

Recent advances in photoredox catalysis have expanded alkyne functionalization scope through single electron transfer pathways. These processes utilize highly oxidizing acridinium-based photoredox catalysts to generate vinyl cation radicals from alkynes, which then undergo nucleophilic addition and hydrogen atom transfer to afford functionalized alkenes [17].

Mechanistic Pathways: Single Electron Transfer (SET) vs. Concerted Processes

The mechanistic landscape of iodoxybenzene chemistry encompasses two primary pathways: single electron transfer (SET) mechanisms and concerted hypervalent processes. Understanding these competing pathways provides crucial insight into reaction selectivity and substrate scope.

Single electron transfer mechanisms predominate when iodoxybenzene encounters electron-rich substrates. This pathway involves initial electron transfer from the substrate to the hypervalent iodine center, generating a radical cation intermediate [1] [2]. The SET process typically exhibits low activation barriers and rapid reaction rates, making it favorable for substrates with low oxidation potentials.

Mechanistic investigations using radical trapping experiments and Hammett correlation studies provide strong evidence for SET pathways in benzylic oxidations and certain aromatic transformations [2]. The negative Hammett reaction constant (ρ = -0.3 to -0.8) indicates that electron-donating substituents accelerate the reaction, consistent with electron transfer from the substrate to iodoxybenzene [7].

Concerted hypervalent twist mechanisms operate when substrates undergo direct ligand exchange with iodoxybenzene without prior electron transfer. This pathway involves formation of a pentacoordinate iodine intermediate that must undergo conformational rearrangement (the "twist") to achieve proper orbital overlap for product formation [6] [8].

Computational studies reveal that the hypervalent twist step requires significant activation energy (typically 50-80 kilojoules per mole) and represents the rate-determining step in many alcohol oxidations [8]. Kinetic isotope effect experiments provide mechanistic distinction between these pathways, with primary kinetic isotope effects (kH/kD = 2-6) supporting carbon-hydrogen bond cleavage as the rate-determining step in concerted processes [8].

Table 2 summarizes the key mechanistic pathways, showing that SET processes typically exhibit faster rates (rate constants > 10² M⁻¹s⁻¹) compared to concerted mechanisms (rate constants = 10⁻² to 10¹ s⁻¹). The choice between mechanisms depends primarily on substrate electronic properties and reaction conditions.

Kinetic Studies: Reaction Rates and Equilibrium Constants

Comprehensive kinetic investigations of iodoxybenzene-mediated reactions reveal complex rate dependencies that vary significantly with substrate structure and reaction conditions. Temperature-dependent studies demonstrate Arrhenius behavior with activation energies spanning a broad range depending on the specific transformation.

For alcohol oxidations, detailed kinetic analysis shows first-order dependence on both iodoxybenzene and alcohol concentrations under standard conditions [9]. However, complex kinetic behavior emerges at high substrate concentrations due to formation of multiple iodine-substrate complexes. Pre-equilibrium formation of reactive intermediates significantly influences observed rate constants.

Equilibrium constant measurements for iodoxybenzene reactions typically favor product formation, with values ranging from 10³ to 10⁶ for most oxidative transformations. The high thermodynamic driving force results from the favorable reduction of iodine(V) to iodine(I), which releases approximately 150-200 kilojoules per mole of energy [18].

Temperature coefficient studies reveal that reaction rates generally increase by factors of 2-4 for every 10°C temperature increase, consistent with typical organic reactions. However, competing decomposition pathways become significant above 100°C, limiting practical operating temperatures for most synthetic applications.

Solvent effects play crucial roles in determining reaction rates and selectivity. Polar aprotic solvents generally accelerate SET pathways, while protic solvents favor concerted mechanisms through hydrogen bonding stabilization of transition states [3]. Water content significantly influences reaction rates, with trace amounts often accelerating alcohol oxidations through facilitation of ligand exchange processes.

Thermodynamic Stability of Reaction Intermediates

The thermodynamic landscape of iodoxybenzene chemistry is dominated by the exceptional stability of the iodine(I) reduction products relative to the hypervalent starting materials. This large thermodynamic driving force (ΔG° ≈ -150 to -200 kilojoules per mole) renders most oxidative transformations irreversible under standard conditions [18] [19].

Hypervalent iodine intermediates exhibit varying degrees of thermal stability depending on their ligand environment. N-heterocycle-stabilized derivatives demonstrate enhanced thermal stability with decomposition temperatures ranging from 120-270°C [10]. The decomposition enthalpies vary dramatically from -29.81 to 141.13 kilojoules per mole, with triazole-containing compounds showing the highest exothermicity.

Radical cation intermediates generated through SET pathways possess limited lifetimes (typically microseconds to milliseconds) but sufficient stability to undergo subsequent chemical transformations [2]. These species benefit from resonance stabilization in aromatic systems and hyperconjugative stabilization in aliphatic systems.

Transition state stability varies significantly between mechanistic pathways. SET transition states typically exhibit lower activation barriers (20-40 kilojoules per mole) compared to concerted mechanisms (50-100 kilojoules per mole) [20]. This energy difference explains the preference for SET pathways with electron-rich substrates.

Computational studies using density functional theory methods provide detailed thermodynamic profiles for iodoxybenzene reactions [21]. These calculations reveal that ligand exchange processes typically require 20-40 kilojoules per mole of activation energy, while subsequent hypervalent twist steps demand 40-80 kilojoules per mole.

The thermodynamic stability hierarchy for iodoxybenzene intermediates follows the order: iodine(I) products >> alkoxy-iodine(V) complexes > hypervalent twisted intermediates > radical cations. This stability progression drives the overall reaction thermodynamics and explains the high yields typically observed in iodoxybenzene-mediated transformations.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

mass explosion hazard [Danger Explosives]

Pictograms

Explosive